Bisphenol A bis(2-hydroxypropyl) ether
Overview
Description
Bisphenol A bis(2-hydroxypropyl) ether is a chemical compound with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is a derivative of bisphenol A, where two hydroxypropyl groups are attached to the bisphenol A core structure. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Bisphenol A bis(2-hydroxypropyl) ether, also known as Dianol 33, is a polymer that is widely used in industrial applications It is known to interact with various materials and substances in its applications, such as in the synthesis of polyurethane and polyester .
Mode of Action
It is known that it exhibits good heat resistance, chemical stability, and electrical insulation . It is often used as a lubricant, dispersant, and anti-stick agent due to its excellent lubrication and viscosity reduction properties .
Biochemical Pathways
It is known that it is used in the synthesis of high molecular weight materials such as polyurethane and polyester . This suggests that it may interact with and affect the chemical reactions involved in these synthesis processes.
Pharmacokinetics
It is known that it is insoluble in water but soluble in many organic solvents . This suggests that its bioavailability may be influenced by the presence of certain solvents.
Result of Action
It is known to be used in the synthesis of polyurethane and polyester, suggesting that it may contribute to the formation of these materials .
Action Environment
The action, efficacy, and stability of Dianol 33 can be influenced by environmental factors. For instance, it exhibits good heat resistance, suggesting that it can maintain its functionality in high-temperature environments . Additionally, it is insoluble in water but soluble in many organic solvents, indicating that its action can be influenced by the presence of certain solvents .
Biochemical Analysis
Cellular Effects
Related compounds like Bisphenol A (BPA) have been shown to influence immune cell development and may cause disease later in life . BPA exposure has been linked to insulin resistance and disruption of pancreatic beta cell function .
Molecular Mechanism
It’s synthesized using epichlorohydrin and Bisphenol A as raw materials, through an epoxidation reaction to generate epoxidized Bisphenol A, which then reacts with propylene glycol to produce Bisphenol A bis(2-hydroxypropyl) ether .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Related compounds like BPA have been associated with an increased risk of type 2 diabetes mellitus in humans .
Metabolic Pathways
Related compounds like BPA have been shown to interfere with endogenous hormone functions .
Preparation Methods
Bisphenol A bis(2-hydroxypropyl) ether is typically synthesized through the reaction of bisphenol A with propylene oxide . The process involves the following steps:
Epoxidation: Bisphenol A is reacted with epichlorohydrin to form bisphenol A diglycidyl ether.
Hydrolysis: The diglycidyl ether is then hydrolyzed to form this compound.
Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Bisphenol A bis(2-hydroxypropyl) ether undergoes various chemical reactions, including:
Scientific Research Applications
Bisphenol A bis(2-hydroxypropyl) ether is widely used in scientific research due to its versatile nature. Some of its applications include:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, including polyurethanes and polyesters.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug delivery systems.
Analytical Chemistry: The compound is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Comparison with Similar Compounds
Bisphenol A bis(2-hydroxypropyl) ether can be compared with other similar compounds, such as:
Bisphenol A diglycidyl ether (BADGE): Used as a precursor in the production of epoxy resins.
Bisphenol F diglycidyl ether (BFDGE): Another epoxy resin precursor with similar applications.
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: Used in the synthesis of specialized polymers and materials.
This compound is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and chemical resistance, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUUNYUUEFHIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051592 | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |
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Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White flakes; [MSDSonline] | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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CAS No. |
116-37-0, 37353-75-6 | |
Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-37-0 | |
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Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Record name | Dianol 33 | |
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Record name | 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
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Record name | Bisphenol A bis(2-hydroxypropyl) ether | |
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Record name | 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.762 | |
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Record name | 4,4'-Isopropylidenediphenol, propoxylated | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.600 | |
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Record name | ISOPROPYLIDENEDIPHENOXYPROPANOL | |
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Record name | BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5583 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bisphenol A bis(2-hydroxypropyl) ether in the synthesis of polyurethane elastomers?
A1: this compound, also referred to as Dianol-33 in the research paper [], acts as a chain extender in the synthesis of polyurethane elastomers. Instead of creating long polymer chains with only polyols and diisocyanates, the addition of Dianol-33 allows for the control of the chain length and ultimately influences the final properties of the polyurethane elastomer.
Q2: How does the choice of Dianol-33 as a chain extender impact the properties of the resulting polyurethane elastomers?
A2: While the provided research abstract [] doesn't delve into specific property changes due to Dianol-33, it highlights that the research investigates these changes. Generally, chain extenders like Dianol-33 impact the elastomer's hardness, flexibility, glass transition temperature, and mechanical strength. Further investigation into the full research article would reveal the specific impacts observed.
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